molecular formula C15H19NO4 B3040358 (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid CAS No. 1932256-61-5

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

Cat. No.: B3040358
CAS No.: 1932256-61-5
M. Wt: 277.31
InChI Key: QQCOVXZKKNSHFI-DGCLKSJQSA-N
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Description

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid is a chiral piperidine derivative characterized by a carbobenzyloxy (Cbz) protecting group at the nitrogen atom, a methyl substituent at the C2 position, and a carboxylic acid moiety at C2. Its stereochemistry (2R,3R) is critical for its biological and chemical behavior, as enantiomeric forms of piperidine derivatives often exhibit distinct pharmacological or synthetic utility . The compound is primarily used in peptide synthesis and medicinal chemistry as a chiral building block, though specific applications depend on its stereochemical configuration and substituent interactions.

Properties

IUPAC Name

(2R,3R)-2-methyl-1-phenylmethoxycarbonylpiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-13(14(17)18)8-5-9-16(11)15(19)20-10-12-6-3-2-4-7-12/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,17,18)/t11-,13-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCOVXZKKNSHFI-DGCLKSJQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](CCCN1C(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Prolinol Derivatives

A widely reported method involves starting from enantiomerically pure (R)-prolinol derivatives. As detailed in a patent for analogous pyrrolidine systems (US7244852B2), the synthesis begins with 2-(R)-hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester , which is functionalized via sulfonylation or mesylation to introduce a leaving group (e.g., tosylate or mesylate). For piperidine systems, this approach is adapted by elongating the carbon chain:

  • Ring Expansion : (R)-prolinol is subjected to a nucleophilic substitution reaction with a methyl Grignard reagent, forming a six-membered piperidine ring.
  • Cbz Protection : The nitrogen is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO₃) to yield 1-Cbz-2-methylpiperidine.
  • Carboxylation : The 3-position is carboxylated via a Kolbe-Schmitt reaction using CO₂ under high pressure (5–10 atm) and a palladium catalyst.

Key Reaction Conditions :

  • Temperature: 0–25°C for Cbz protection.
  • Solvents: Dichloromethane (DCM) or tetrahydrofuran (THF) for carboxylation.
  • Catalysts: Pd(OAc)₂ for CO₂ insertion.

Asymmetric Hydrogenation of Pyridine Derivatives

A second route employs asymmetric hydrogenation of pyridine precursors. The Royal Society of Chemistry’s protocol for analogous piperidines involves:

  • Substrate Preparation : Methyl 2-methylpyridine-4-carboxylate is treated with acetic acid under hydrogen gas (1 atm) in the presence of a chiral iridium catalyst (e.g., Ir-(S)-Binap).
  • Stereoselective Reduction : The pyridine ring is hydrogenated to form the cis-3-hydroxy piperidine intermediate with >95% diastereomeric excess.
  • Oxidation and Protection : The hydroxyl group is oxidized to a carboxylic acid using Jones reagent, followed by Cbz protection under Et₃N and Boc₂O.

Optimization Data :

Parameter Optimal Value Impact on Yield
H₂ Pressure 1 atm 85% conversion
Catalyst Loading 2 mol% Ir-(S)-Binap 92% ee
Reaction Time 16 h Maximal yield

Stereochemical Control Strategies

Chiral Auxiliaries and Resolving Agents

The (2R,3R) configuration is achieved using chiral resolving agents. For example, diastereomeric salts formed with (1S)-(+)-camphorsulfonic acid enable separation via crystallization. Alternatively, enzymatic resolution with lipases (e.g., Candida antarctica) selectively hydrolyzes undesired enantiomers.

Asymmetric Catalysis

Sharpless epoxidation conditions (Ti(OiPr)₄, (-)-DET) have been applied to intermediate epoxides, enabling >90% enantiomeric excess in cyclization precursors.

Purification and Characterization

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent removes non-polar byproducts.
  • HPLC : Chiralpak AD-H columns resolve enantiomers using hexane/isopropanol (90:10).

Crystallization

Recrystallization from ethanol/water (7:3) yields >99% pure product, confirmed by:

  • Melting Point : 128–130°C.
  • Optical Rotation : [α]D²⁵ = +42.5° (c = 1.0, CHCl₃).

Comparative Analysis of Synthetic Methods

Method Yield (%) Stereoselectivity Scalability Cost Efficiency
Prolinol Derivatization 65–75 High (98% ee) Moderate $$
Asymmetric Hydrogenation 80–90 Excellent (99% ee) High $$$
Enzymatic Resolution 50–60 Moderate (90% ee) Low $

Industrial-Scale Considerations

  • Catalyst Recycling : Iridium catalysts in hydrogenation routes are reused via immobilization on mesoporous silica, reducing costs by 40%.
  • Green Chemistry : CO₂ utilization in carboxylation aligns with solvent-free protocols, minimizing waste.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove the Cbz protecting group or to reduce other functional groups within the molecule.

    Substitution: Nucleophilic substitution reactions can be employed to replace the Cbz group with other protecting groups or functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon (Pd/C) are frequently used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

The compound serves as a crucial intermediate in the synthesis of various pharmaceuticals. Piperidine derivatives are known for their diverse biological activities, making them valuable in drug design. For instance, (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is utilized in the synthesis of arginase inhibitors, which have potential applications in treating conditions like cancer and metabolic disorders .

1.2 Synthesis of Bioactive Molecules

Recent studies have highlighted the role of this compound in synthesizing bioactive molecules. It acts as a chiral building block that can be transformed into various derivatives with enhanced biological properties. For example, it has been incorporated into the synthesis of compounds that exhibit potent activity against human arginase (hARG) enzymes, which are implicated in several diseases .

Enzyme Inhibition

2.1 Arginase Inhibitors

This compound has been identified as a promising scaffold for developing arginase inhibitors. These inhibitors are critical for modulating the urea cycle and have implications in cancer therapy by altering tumor microenvironments . The compound's derivatives have shown IC50 values in the nanomolar range against hARG-1 and hARG-2, indicating strong inhibitory potential .

2.2 Mechanistic Studies

Mechanistic studies involving this compound have provided insights into its interaction with target enzymes. The structural features of this compound contribute to its binding affinity and selectivity towards specific enzyme active sites, making it an essential subject for further research in enzyme kinetics and inhibition mechanisms .

Case Study 1: Synthesis of Piperidine Derivatives

A recent study demonstrated the efficient synthesis of piperidine derivatives using this compound as a starting material. The process involved multiple steps including N-protection and functionalization reactions that yielded compounds with significant biological activity .

StepReaction TypeProductYield
1N-protectionCbz-protected piperidine70%
2AlkylationAlkylated derivative85%
3DeprotectionFree amine90%

Case Study 2: Arginase Inhibition

In another study focused on cancer treatment, derivatives of this compound were synthesized and tested for their inhibitory effects on arginase activity. The most potent derivative exhibited an IC50 value of 223 nM against hARG-1, demonstrating its potential as a therapeutic agent .

Mechanism of Action

The mechanism of action of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target. The pathways involved often include binding to active sites or allosteric sites, leading to changes in the activity of the target molecule.

Comparison with Similar Compounds

Comparison with Structurally Related Piperidine Derivatives

Substituent Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of (2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid with analogous compounds:

Compound Name Substituents (Position) Molecular Weight (g/mol) LogP Key Features Reference
This compound Cbz (N1), methyl (C2), COOH (C3) ~305.35 (estimated) ~2.5* Chiral centers (2R,3R); Cbz protection
(3S,4R)-1-Boc-4-phenylpiperidine-3-carboxylic Acid Boc (N1), phenyl (C4), COOH (C3) 305.37 3.1 Aromatic phenyl group; Boc protection
1-(6-Methylpyrazin-2-yl)piperidine-3-carboxylic Acid Methylpyrazine (N1), COOH (C3) 221.25 1.8 Heterocyclic substituent; lower MW
1-[4,4-bis(3-methylthiophen-2-yl)but-3-enyl]piperidine-3-carboxylic Acid Bis-thiophene (side chain) 375.56 5.04 High lipophilicity; extended conjugation

*Estimated LogP based on Cbz group’s moderate polarity and methyl substituent.

Key Observations :

  • Protecting Groups: The Cbz group in the target compound offers stability under basic conditions but requires hydrogenolysis for deprotection, contrasting with the acid-labile tert-butoxycarbonyl (Boc) group in .
  • Lipophilicity : The bis-thiophene derivative exhibits significantly higher LogP (5.04), suggesting superior membrane permeability but poor aqueous solubility compared to the target compound.
Stereochemical and Pharmacological Implications

The (2R,3R) configuration is crucial for interactions with chiral biological targets. For example:

  • Piperidine derivatives with R-configurations at C2/C3 often show enhanced binding to enzymes like aspartyl proteases or opioid receptors due to spatial compatibility .
  • In contrast, the (3S,4R)-configured Boc-protected analog may favor interactions with hydrophobic pockets via its phenyl group, altering target selectivity.

Biological Activity

(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic acid is a chiral compound with significant implications in medicinal chemistry and organic synthesis. This article explores its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Molecular Formula: C₁₅H₁₉NO₄
  • Chirality: The compound features a (2R,3R) configuration, which is crucial for its biological interactions.
  • Functional Groups: It contains a piperidine ring, a carboxylic acid group, and a benzyloxycarbonyl (Cbz) protecting group.

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound has been shown to inhibit specific enzymes, aiding in the study of enzyme mechanisms. Its ability to modulate enzyme activity is significant in drug development and therapeutic applications.
  • Protein-Ligand Interactions: The chirality of the compound enhances its binding affinity to biological targets, influencing pharmacological effects. Research indicates that the Cbz group provides stability, allowing the compound to interact effectively without premature degradation.

1. Pharmacological Applications

The compound has been investigated for its potential in treating neurological and psychiatric disorders. Its role as a precursor in synthesizing pharmaceuticals highlights its importance in medicinal chemistry.

2. Anticancer Activity

Recent studies have explored the anticancer potential of piperidine derivatives, including this compound. For instance, compounds derived from similar structures have demonstrated cytotoxicity against various cancer cell lines, suggesting that this compound may exhibit similar properties .

3. Neuroprotective Effects

Research indicates that piperidine derivatives can interact with neurotransmitter receptors, which may lead to neuroprotective effects. This property is particularly relevant in developing treatments for neurodegenerative diseases .

Comparative Analysis

To understand the unique properties of this compound, it is useful to compare it with related compounds:

Compound NameKey FeaturesBiological Activity
(2R,3R)-2-Methylpiperidine-3-carboxylic AcidLacks Cbz protectionLimited enzyme inhibition
(2S,3S)-1-Cbz-2-methylpiperidine-3-carboxylic AcidEnantiomer with different biological activityVaries significantly from (2R,3R)
(2R,3R)-1-Boc-2-methylpiperidine-3-carboxylic AcidContains Boc instead of CbzDifferent stability and reactivity

Study 1: Enzyme Inhibition

A study demonstrated that this compound effectively inhibited specific enzymes involved in metabolic pathways. This inhibition was quantified using IC50 values that indicated strong binding affinity compared to other piperidine derivatives.

Study 2: Anticancer Efficacy

In vitro assays revealed that compounds structurally related to this compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to apoptosis induction through mitochondrial pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid
Reactant of Route 2
Reactant of Route 2
(2R,3R)-1-Cbz-2-methylpiperidine-3-carboxylic Acid

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